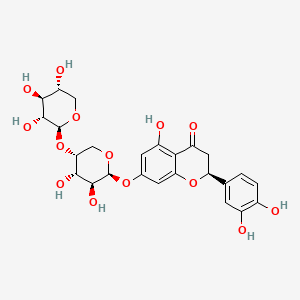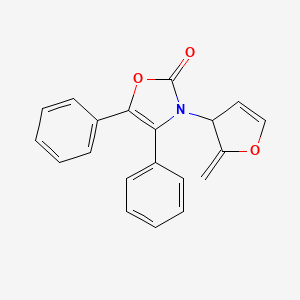
1,3-Bis(phenylmethoxy)propan-2-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(phenylmethoxy)propan-2-ol;4-methylbenzenesulfonic acid is a compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(phenylmethoxy)propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(phenylmethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Bis(phenylmethoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(phenylmethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its aromatic rings and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of phenylmethoxy groups.
1,3-Bis(methylthio)-2-propanol: Contains methylthio groups instead of phenylmethoxy groups.
1,3-Bis(2-methoxyphenoxy)-2-propanol: Features methoxyphenoxy groups instead of phenylmethoxy groups.
Uniqueness
1,3-Bis(phenylmethoxy)propan-2-ol is unique due to its specific combination of phenylmethoxy groups and its reactivity profile. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
85608-73-7 |
|---|---|
Formule moléculaire |
C24H28O6S |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1,3-bis(phenylmethoxy)propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H20O3.C7H8O3S/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17-18H,11-14H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
DKXLDIVJTCMULX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


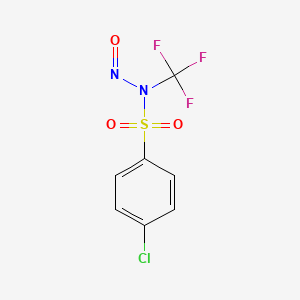
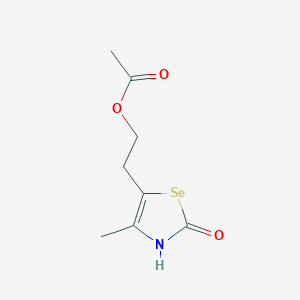
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
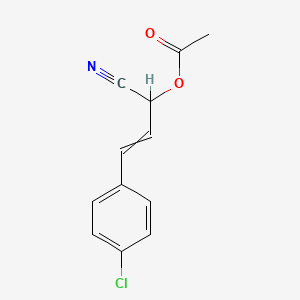
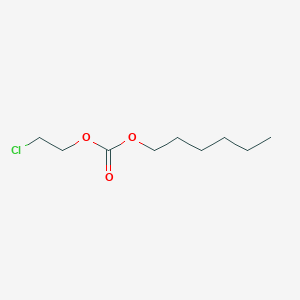

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)

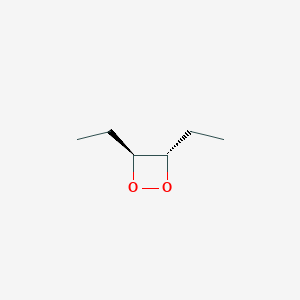
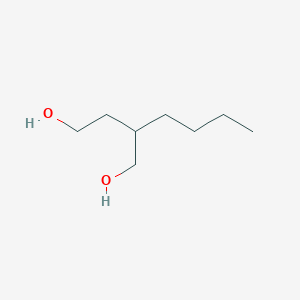
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
